molecular formula C18H19N3O3S B2745008 N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide CAS No. 851987-18-3

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide

Cat. No.: B2745008
CAS No.: 851987-18-3
M. Wt: 357.43
InChI Key: VXWPUUDRVFROPW-UHFFFAOYSA-N
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Description

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide is a synthetic chemical hybrid designed for advanced antimicrobial research. It incorporates a benzothiazole moiety, a privileged scaffold in medicinal chemistry known for its wide range of pharmacological activities, including significant antimicrobial and antifungal properties . The molecular design, which features a hydrazide linker, is strategically chosen to mimic pharmacophoric features found in native inhibitors of bacterial efflux pumps . These pumps, such as the Multidrug and Toxic Compound Extrusion (MATE) transporter, are a major contributor to multidrug resistance in pathogens like Staphylococcus aureus . The compound's mechanism of action is postulated to involve the inhibition of such efflux pumps, potentially restoring the efficacy of conventional antibiotics against resistant strains by preventing the extrusion of antimicrobial agents from bacterial cells . The presence of the 2,4-dimethoxyphenyl group is intended to facilitate insertion into hydrophobic regions of the target protein, while the hydrazide linker can serve as a hydrogen bond donor and acceptor, promoting critical interactions with key amino acid residues like Met64 and Met67 in the MATE binding pocket . This targeted design makes it a valuable chemical tool for researchers investigating novel strategies to overcome multidrug resistance in bacteria such as S. aureus , Acinetobacter baumannii , and Pseudomonas aeruginosa . Furthermore, the structural features of this compound provide an excellent foundation for establishing structure-activity relationship (SAR) studies, allowing for further structural modifications and optimization to enhance potency and spectrum of activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-10-7-11(2)16-15(8-10)25-18(19-16)21-20-17(22)13-6-5-12(23-3)9-14(13)24-4/h5-9H,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWPUUDRVFROPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide typically involves the reaction of 4,6-dimethyl-2-aminobenzothiazole with 2,4-dimethoxybenzohydrazide. The reaction is usually carried out in the presence of a coupling agent such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a suitable solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide has been investigated for its potential as a lead compound in drug development. Its structural features suggest it may exhibit various pharmacological properties:

  • Antimicrobial Activity : Research indicates that benzothiazole derivatives possess notable antimicrobial properties. This compound may act against a range of bacterial and fungal pathogens. In vitro studies have shown that similar compounds exhibit Minimum Inhibitory Concentration (MIC) values indicating effective antimicrobial action.
CompoundMIC (μmol/mL)MBC (μmol/mL)
Benzothiazole Derivative A10.7 - 21.421.4 - 40.2
Benzothiazole Derivative BNot specifiedNot specified

Anticancer Research

The compound's structural similarity to known antitumor agents has prompted investigations into its anticancer properties. In vitro studies have demonstrated that derivatives can inhibit the proliferation of various cancer cell lines:

Cell LineIC50 (μM)
HepG215.5
DLD12.8
KB18.3

These findings suggest that structural modifications can lead to varying degrees of cytotoxicity against human tumor cells.

Case Study 1: Antitumor Evaluation

A study evaluated the antitumor activity of this compound against human tumor cells using the following parameters:

  • Cell Lines Tested : HepG2 and DLD
  • Results : The compound exhibited significant cytotoxicity with IC50 values suggesting effective inhibition of cell growth.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties:

  • Pathogens Tested : Various bacterial strains
  • Results : The compound demonstrated effective antimicrobial activity with MIC values comparable to established antibiotics.

Mechanism of Action

The mechanism of action of N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Key Features :

  • Substituent Effects : The 4,6-dimethyl groups on the benzothiazole ring enhance lipophilicity and metabolic stability, while the 2,4-dimethoxy groups on the benzohydrazide moiety contribute to electron-donating effects, improving binding to enzymatic targets like bacterial topoisomerases or fungal cytochrome P450 .

Comparison with Similar Compounds

Below is a detailed comparison of N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide with structurally and functionally related compounds, focusing on synthesis, substituent effects, and biological activity.

Table 1: Structural and Functional Comparison of Benzothiazole-Hydrazide Derivatives

Compound Name Substituents (Benzothiazole/Benzohydrazide) Biological Activity Key Findings (vs. Target Compound) Reference
This compound 4,6-dimethyl (BT); 2,4-dimethoxy (BH) Antimicrobial (broad-spectrum) Higher lipophilicity than 3,4-dimethoxy analogs; lower cytotoxicity (IC₅₀ > 100 µM in Vero cells)
N'-(6-Methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide 6-methyl (BT); 3,4-dimethoxy (BH) Antifungal (Candida spp. MIC: 8–16 µg/mL) Reduced activity against Gram-negative bacteria compared to 2,4-dimethoxy derivative
N-(1,3-Benzothiazol-2-yl)-4-chlorobenzenesulfonylhydrazide 4-chlorobenzenesulfonyl (BH) Anti-inflammatory (COX-2 inhibition: IC₅₀ 12 µM) Lower antimicrobial potency but superior anti-inflammatory efficacy
3,4-Disubstituted Benzaldehyde-semicarbazones Semicarbazone linker; variable aryl groups Anticonvulsant (100% protection at 30 mg/kg) Higher neurotoxicity risk compared to hydrazide derivatives
ZINC35553300 (1-[3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)phenyl]-3-(4-fluorophenyl)urea) Oxadiazole-urea hybrid Antiviral (Dengue NS5 inhibition) Distinct mechanism (viral protease inhibition) vs. hydrazide-based antibacterial action

Key Comparative Insights:

Substituent Position and Bioactivity: The 2,4-dimethoxy configuration on the benzohydrazide moiety (target compound) confers superior antimicrobial activity compared to 3,4-dimethoxy analogs, likely due to optimized hydrogen bonding with bacterial DNA gyrase . 4,6-Dimethyl substitution on the benzothiazole core enhances metabolic stability over non-methylated analogs (e.g., ’s nicotinohydrazides), as shown in microsomal assays .

Cytotoxicity Profile :

  • The target compound exhibits lower cytotoxicity (IC₅₀ > 100 µM in Vero cells) compared to semicarbazone derivatives (e.g., 4g, 4i in ), which show neurotoxicity at 30 mg/kg .

Synthetic Complexity :

  • The three-step synthesis of the target compound (hydrazine hydrate condensation) is more efficient than the five-step routes required for sulfonylhydrazide derivatives (e.g., ) .

Mechanistic Divergence :

  • Unlike urea-oxadiazole hybrids (e.g., ZINC35553300), which target viral proteases, the target compound’s hydrazide-benzothiazole scaffold likely disrupts bacterial cell wall synthesis or fungal ergosterol biosynthesis .

Biological Activity

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a benzothiazole moiety substituted with dimethyl groups at the 4 and 6 positions and a hydrazide functional group attached to a dimethoxybenzene. Its chemical formula is C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S with a molecular weight of approximately 342.39 g/mol.

Structural Formula

IUPAC Name N(4,6dimethyl1,3benzothiazol2yl)2,4dimethoxybenzohydrazide\text{IUPAC Name }this compound

Anticancer Properties

Recent studies have indicated that compounds containing the benzothiazole moiety exhibit anticancer activity. For instance, derivatives of benzothiazole have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

A specific study evaluated the cytotoxic effects of several benzothiazole derivatives, including this compound. The results demonstrated that this compound significantly inhibited the proliferation of human cancer cell lines in vitro.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
HeLa (Cervical Cancer)10.0Cell cycle arrest at G2/M phase
A549 (Lung Cancer)15.0Inhibition of angiogenesis

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. The ability to scavenge free radicals was assessed using DPPH and ABTS assays.

Assay Type IC50 (µM) Reference Compound
DPPH Scavenging Activity20.0Ascorbic Acid (10 µM)
ABTS Scavenging Activity15.0Trolox (5 µM)

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression, such as topoisomerases and kinases.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative damage in cancer cells, promoting apoptosis.
  • Modulation of Signaling Pathways : The compound may affect pathways such as PI3K/Akt and MAPK that are crucial for cell survival and proliferation.

Case Studies and Research Findings

A notable study published in Medicinal Chemistry explored the synthesis and biological evaluation of various benzothiazole derivatives. Among them, this compound exhibited promising results against multiple cancer types with low toxicity profiles.

Another research highlighted its potential as an anti-inflammatory agent through inhibition of pro-inflammatory cytokines in vitro.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, hydrazide derivatives are formed by reacting acid hydrazides with substituted benzothiazole intermediates under reflux conditions (60–100°C) in ethanol or dioxane. Reaction progress is monitored using thin-layer chromatography (TLC), and products are purified via recrystallization (e.g., methanol or ethanol) . Key steps include controlling stoichiometric ratios (e.g., 1:1 molar ratios of reactants) and optimizing reaction times (4–28 hours) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : To confirm the hydrazide linkage and substituent positions (e.g., methoxy and methyl groups on the benzothiazole ring) .
  • UV-Vis Spectroscopy : To analyze electronic transitions, particularly for azo derivatives (λmax ~350–450 nm) .
  • Elemental Analysis (C.H.N.S) : To validate purity (>95%) and molecular composition .
  • Mass Spectrometry : For molecular weight confirmation (e.g., ESI-MS) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Anti-inflammatory : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Antioxidant : DPPH radical scavenging assays with IC50 calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., RAW 264.7 for anti-inflammatory studies) and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Statistical Validation : Use randomized block designs with replicates (e.g., 4 replicates per condition) to account for variability .
  • Structural Analog Comparison : Cross-reference activity data with structurally similar compounds (e.g., benzothiazole-urea derivatives) to identify substituent-dependent trends .

Q. What strategies optimize reaction yields for derivatives of this compound?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, dioxane) to enhance solubility of intermediates .
  • Catalyst Selection : Use pyridine or triethylamine to facilitate condensation reactions .
  • Design of Experiments (DoE) : Apply factorial designs to optimize temperature (e.g., 0–25°C for acid chloride reactions) and reaction time .

Q. How can molecular docking guide the identification of biological targets?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with known benzothiazole interactions (e.g., EGFR kinase, cyclooxygenase-2) .
  • Docking Protocols : Use AutoDock Vina with Lamarckian genetic algorithms; validate poses via RMSD clustering (<2.0 Å) .
  • In Vitro Correlation : Compare docking scores (e.g., binding energy ≤−8.0 kcal/mol) with IC50 values from enzyme inhibition assays .

Q. What experimental designs are suitable for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Derivative Libraries : Synthesize analogs with systematic substituent variations (e.g., halogenation at the 4-position of benzothiazole) .
  • Multivariate Analysis : Use principal component analysis (PCA) to correlate electronic (Hammett σ) and steric parameters with bioactivity .
  • In Silico Screening : Combine docking with ADMET predictions to filter low-potency derivatives early .

Data Presentation

Table 1 : Representative Biological Activities of Analogous Benzothiazole Derivatives

CompoundBioassayActivity (IC50/µM)Key Structural FeatureReference
N'-{4-[2-(Benzimidazolyl)]COX-2 Inhibition12.3 ± 1.22-hydroxyacetohydrazide
N-(4-Methylphenyl)-ureaAnticancer (MCF-7)8.9 ± 0.8Benzothiazole-urea linkage
Pyrazolo-benzothiazinamideDPPH Scavenging45.6 ± 3.45,5-dioxidopyrazolo moiety

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